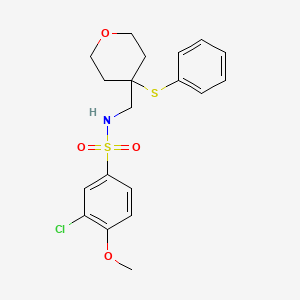
(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is an intriguing organic compound due to its unique molecular structure and versatile reactivity. This compound comprises a brominated furan ring attached to an azetidin-1-yl group through a methanone linkage, while also containing a pyrrolidin-1-yl moiety. The presence of these functional groups imparts significant synthetic and chemical versatility, making it a compound of interest in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone typically starts with the bromination of furan to produce 5-bromofuran. This is followed by the formation of the azetidin-1-ylmethanone backbone, often through a ring-closing reaction involving suitable precursors. The pyrrolidin-1-yl group is then introduced, typically via nucleophilic substitution or addition reactions.
Step 1: Bromination of furan using bromine or N-bromosuccinimide.
Step 2: Synthesis of the azetidine ring, possibly via a cyclization reaction involving amine and haloketone precursors.
Step 3: Attachment of the pyrrolidin-1-yl group, potentially through a nucleophilic substitution reaction with an appropriate leaving group.
Industrial Production Methods: In an industrial context, the synthesis process is typically optimized for yield and efficiency. This could involve automated synthesis using flow chemistry techniques, the use of scalable reagents and catalysts, and stringent reaction condition controls to minimize by-products and maximize product purity.
Types of Reactions:
Oxidation: this compound may undergo oxidation reactions, especially at the furan ring, to form furanones or other oxidized derivatives.
Reduction: Reduction can target the carbonyl group of the methanone linkage to convert it into corresponding alcohols.
Substitution: The bromine atom on the furan ring can be a site for various substitution reactions, including nucleophilic or palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or mild conditions like using oxygen under UV light.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Grignard reagents, palladium catalysts for cross-coupling reactions, or halide exchange reagents.
Major Products: Depending on the reaction conditions, products can range from substituted furans, reduced alcohol derivatives, to complex polycyclic structures.
科学的研究の応用
(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has multiple applications across various scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing novel materials.
Biology: Investigated for its potential bioactivity, including antimicrobial, antiviral, or enzyme inhibitory properties.
Medicine: Research into its potential therapeutic applications, such as in drug development for neurological disorders or as an intermediate in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals, advanced polymers, and as a precursor for agrochemicals.
作用機序
The mechanism of action of (5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone depends on its application:
Biological Systems: It may interact with cellular enzymes, receptors, or DNA to exert its biological effects. Specific pathways could involve inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Chemical Systems: Acts as a versatile intermediate due to the reactivity of its functional groups, allowing it to participate in a variety of synthetic transformations.
類似化合物との比較
(5-Bromofuran-2-yl)methanol: Lacks the azetidin-1-yl and pyrrolidin-1-yl groups, making it less versatile in synthetic applications.
(5-Bromofuran-2-yl)(3-aminopyrrolidin-1-yl)methanone: Similar but with an amine group instead of azetidin-1-yl, offering different reactivity and bioactivity profiles.
(5-Bromofuran-2-yl)(azetidin-1-yl)methanone:
Conclusion
(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a fascinating compound with diverse applications and reactivity. From its synthetic versatility to potential therapeutic uses, it offers a rich avenue for scientific exploration and industrial utility.
特性
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-11-4-3-10(17-11)12(16)15-7-9(8-15)14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTBJKNVJKVHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2869474.png)

![tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2869476.png)


![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869480.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2869482.png)
![1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
![4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2869486.png)
![1-[(4-CHLOROBENZYL)OXY]-3-(2,6-DIMETHYLMORPHOLIN-4-YL)PROPAN-2-OL HYDROCH+](/img/structure/B2869487.png)



